molecular formula C21H19NO5S B11385651 methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11385651
M. Wt: 397.4 g/mol
InChI Key: SZNSJAZNZCPICJ-UHFFFAOYSA-N
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Description

METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene moiety fused with a thiophene ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Moiety: The chromene ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.

    Amidation: The chromene derivative is then reacted with an amine to form the amido group.

    Cyclopentathiophene Formation: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 2-[(6,7-dimethyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-10-7-13-14(23)9-16(27-15(13)8-11(10)2)19(24)22-20-18(21(25)26-3)12-5-4-6-17(12)28-20/h7-9H,4-6H2,1-3H3,(H,22,24)

InChI Key

SZNSJAZNZCPICJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC

Origin of Product

United States

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